p-Nitrosophenyl pentyl ether
Description
Resorufin pentyl ether (RPE), a derivative of resazurin, is a fluorogenic compound with notable antimicrobial and enzymatic applications. It is structurally characterized by a pentyl ether group attached to the resorufin core, enhancing its lipophilicity and stability in biological environments. RPE has garnered attention for its bactericidal activity against Neisseria gonorrhoeae and its role as a cytochrome P450 substrate .
Properties
CAS No. |
100690-33-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-nitroso-4-pentoxybenzene |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-9-14-11-7-5-10(12-13)6-8-11/h5-8H,2-4,9H2,1H3 |
InChI Key |
KKTUEFLBKSWCII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most direct method involves the acid-catalyzed condensation of p-nitrosophenol with pentanol. This approach, pioneered in US3107265A , employs a Brønsted or Lewis acid to protonate the phenolic hydroxyl group, facilitating nucleophilic attack by the alcohol. Key steps include:
- Reagent Mixing : p-Nitrosophenol (1 mol) is dissolved in excess pentanol (3–5 mol equivalents) with a catalytic acid (e.g., sulfuric acid, p-toluenesulfonic acid).
- Reaction Conditions : Temperatures range from 0–70°C under inert atmosphere (N2 or Ar) to prevent oxidation.
- Workup : Neutralization with aqueous base (NaOH/KOH), followed by solvent exchange (e.g., toluene → n-heptane) to precipitate unreacted p-nitrosophenol for recycling.
Optimization and Yield Data
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| H2SO4 (2 mol%) | Pentanol | 45 | 120 | 40–50 |
| p-TsOH (2.5 mol%) | Pentanol/Toluene | 60 | 180 | 55–65 |
| HCl (gas) | Pentanol | 25 | 300 | 30–35 |
Critical Factors :
- Catalyst Loading : Excess acid (>1:1 mol ratio to substrate) promotes side reactions (e.g., denitrosation).
- Solvent Polarity : Polar solvents (e.g., pentanol) enhance solubility but may require azeotropic distillation to remove water.
- Temperature Control : Reactions above 70°C degrade the nitroso group, reducing yield.
Nucleophilic Alkylation of p-Nitrosophenol with Pentyl Halides
Alkylation in Aqueous Media
US5399773A describes a safer alternative using pentyl halides (e.g., 1-bromopentane) in water, avoiding flammable organic solvents:
- Base Selection : Aqueous NaOH or K2CO3 deprotonates p-nitrosophenol to form the phenolate ion.
- Phase-Transfer Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.
- Workup : Extraction with xylene or toluene isolates the product, followed by crystallization.
Comparative Performance
| Alkylating Agent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Bromopentane | K2CO3 | 80 | 6 | 70–75 |
| 1-Iodopentane | NaOH | 60 | 4 | 85–90 |
| 1-Chloropentane | K2CO3 | 100 | 12 | 50–55 |
Advantages :
- Reduced Side Reactions : Absence of acid minimizes nitroso group decomposition.
- Scalability : Water as a solvent simplifies waste management and lowers costs.
Reductive Coupling and Alternative Pathways
Electrochemical Decarboxylation
Recent advances (PMC6996793 ) utilize electrogenerated carbocations for ether synthesis, though applicability to nitroso compounds remains exploratory. Preliminary trials with p-nitrosophenylacetic acid and pentanol achieved ≤30% yield, limited by competing hydrolysis.
Ullmann-Type Coupling
Traditional Ullmann reactions face challenges with nitroso groups due to their redox sensitivity. Modified conditions (CuI, 1,10-phenanthroline, DMF, 110°C) yielded <20% product, underscoring the method’s incompatibility.
Stability and Purification Challenges
Degradation Pathways
p-Nitrosophenyl pentyl ether is prone to:
Crystallization Techniques
Recrystallization from n-heptane or cyclohexane at −20°C yields >95% purity. Silica gel chromatography (hexane:ethyl acetate, 9:1) is effective but less scalable.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nitrosophenyl pentyl ether can undergo oxidation reactions, where the nitroso group can be converted to a nitro group.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The ether linkage can be cleaved under acidic conditions, leading to the formation of phenol and alkyl halide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for the cleavage of the ether bond.
Major Products Formed:
Oxidation: Formation of p-Nitrophenyl pentyl ether.
Reduction: Formation of p-Aminophenyl pentyl ether.
Substitution: Formation of phenol and pentyl halide.
Scientific Research Applications
Chemistry: p-Nitrosophenyl pentyl ether is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, perfumes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-Nitrosophenyl pentyl ether involves its ability to undergo various chemical reactions due to the presence of the nitroso group and the ether linkage. The nitroso group can participate in redox reactions, while the ether linkage can be cleaved under acidic conditions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Structural and Functional Differences
Resazurin derivatives, including resorufin acetate (RA), resorufin butyrate (RB), and RPE, differ in their ester or ether side chains (Fig. 1). These modifications critically influence their pharmacokinetics:
Table 1: Structural Comparison of Resazurin Analogues
Antimicrobial Efficacy
In Vitro Activity :
In Vivo Performance :
- In murine models, RPE reduced vaginal N.
- RA and RB showed negligible in vivo efficacy, attributed to rapid serum inactivation .
Table 2: In Vivo Efficacy Against N. gonorrhoeae
| Compound | Dose (mg/kg) | Clearance Rate (%) | Time to Effect |
|---|---|---|---|
| Resorufin Pentyl Ether | 15 | 66.7 (partial) | 4 days |
| Ceftriaxone | 10 | 100 (complete) | 48 hours |
| Resorufin Acetate | 11 | <10 | N/A |
Comparison with Nitroso-Containing Compounds
- Stability: Nitroso groups (R–NO) exhibit high reactivity, often leading to dimerization or oxidation. In contrast, RPE’s ether linkage enhances stability .
- Antimicrobial Mechanism : Nitroso compounds typically act via radical scavenging or nitroso-redox cycling, whereas RPE’s activity is linked to membrane disruption and metabolic interference .
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